![molecular formula C27H34O5SSi B1405459 2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate CAS No. 1034710-40-1](/img/structure/B1405459.png)
2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
2-[2-[tert-Butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate is a chemical compound used primarily in organic synthesis. It is known for its role as a protecting group for alcohols, which helps to prevent unwanted reactions during complex synthetic processes. The compound’s structure includes a tert-butyl(diphenyl)silyl group, which provides steric hindrance and stability, making it resistant to acidic conditions.
Wirkmechanismus
Target of Action
It is known that similar compounds are often used as reagents in organic synthesis .
Mode of Action
The compound acts as a reagent in organic synthesis. It has been used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent
Biochemical Pathways
The compound’s role in the labeling of fatty acids suggests it may influence lipid metabolism or related pathways .
Result of Action
The compound has been used to label fatty acids, enabling their detection and quantification . This suggests that the compound’s action results in the formation of detectable derivatives of fatty acids.
Action Environment
The compound was used successfully in the presence of a k2co3 catalyst in n,n-dimethylformamide solvent , suggesting that these conditions may be important for its action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl group of the starting material is protected using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole. This reaction is carried out under mild conditions to avoid any side reactions.
Ether Formation: The protected hydroxyl group is then reacted with ethylene glycol to form the ether linkage. This step may require a catalyst to facilitate the reaction.
Sulfonation: Finally, the compound is sulfonated using 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. This step introduces the sulfonate group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[tert-Butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate undergoes various types of reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The tert-butyl(diphenyl)silyl group can be removed under acidic conditions or in the presence of fluoride ions, revealing the free hydroxyl group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid are used to remove the protecting group.
Major Products
Substitution: The major products are the substituted derivatives of the original compound.
Deprotection: The major product is the free hydroxyl compound, which can be further utilized in subsequent reactions.
Wissenschaftliche Forschungsanwendungen
2-[2-[tert-Butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate is widely used in scientific research, particularly in:
Organic Synthesis: As a protecting group for alcohols, it is invaluable in multi-step synthesis processes.
Medicinal Chemistry: It is used in the synthesis of complex molecules, including potential drug candidates.
Material Science: The compound is used in the preparation of functionalized materials and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Another protecting group for alcohols, but with different steric properties.
Trimethylsilyl chloride: A less bulky protecting group, offering different reactivity and stability.
Uniqueness
2-[2-[tert-Butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate is unique due to its combination of steric hindrance and stability, making it particularly useful in complex synthetic processes where selective protection and deprotection are crucial.
Eigenschaften
IUPAC Name |
2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O5SSi/c1-23-15-17-24(18-16-23)33(28,29)31-21-19-30-20-22-32-34(27(2,3)4,25-11-7-5-8-12-25)26-13-9-6-10-14-26/h5-18H,19-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFZVEHBSWHYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1405376.png)
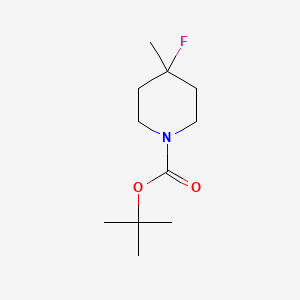

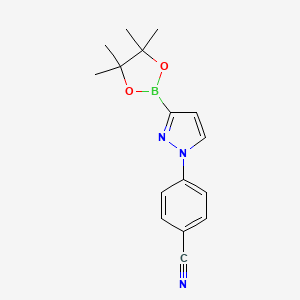
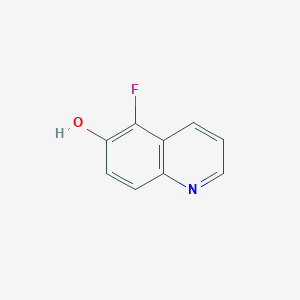
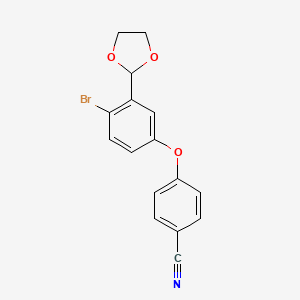
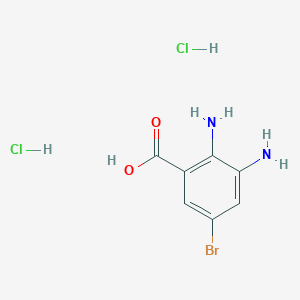
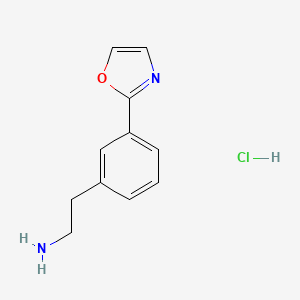
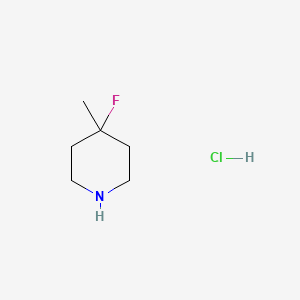
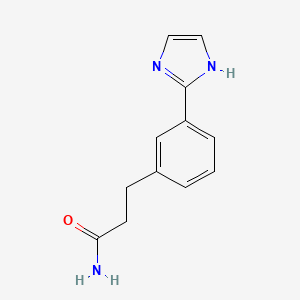
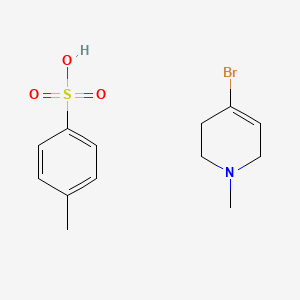
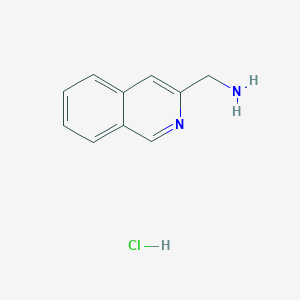
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)
![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1405399.png)
